molecular formula C24H16N4 B13881953 4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile

4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile

Cat. No.: B13881953
M. Wt: 360.4 g/mol
InChI Key: IXIIXCAXVSTEIL-UHFFFAOYSA-N
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Description

4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile is a complex organic compound with the molecular formula C24H16N4 and a molecular weight of 360.418 g/mol . This compound is characterized by its unique structure, which includes a quinoline and indazole moiety linked to a benzonitrile group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the quinoline and indazole rings followed by their coupling with a benzonitrile derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like cyclization, nitration, and reduction . Industrial production methods would likely optimize these steps for higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: It may be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it could inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the nervous system, which is beneficial in treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar compounds to 4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile include other quinoline and indazole derivatives, such as:

The uniqueness of this compound lies in its combined quinoline and indazole structure, which may confer distinct biological activities and chemical reactivity compared to its individual components.

Properties

Molecular Formula

C24H16N4

Molecular Weight

360.4 g/mol

IUPAC Name

4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile

InChI

InChI=1S/C24H16N4/c1-16-24-21(19-13-18-5-2-3-7-22(18)26-15-19)6-4-8-23(24)28(27-16)20-11-9-17(14-25)10-12-20/h2-13,15H,1H3

InChI Key

IXIIXCAXVSTEIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=CC=CC(=C12)C3=CC4=CC=CC=C4N=C3)C5=CC=C(C=C5)C#N

Origin of Product

United States

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